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Introduction to Verbascoside and Its Therapeutic
Significance

Verbascoside (also known as acteoside) is a phenylethanoid glycoside (PhG) with demonstrated

therapeutic potential across multiple disease models, including neuroprotective, anticancer, anti-

inflammatory, and antioxidant applications. Recent studies have shown that verbascoside suppresses

epithelial-mesenchymal transition and mitochondrial biogenesis in castration-resistant prostate cancer by

targeting anti-senescence signaling pathways, highlighting its potential as an adjunct cancer therapeutic

[1]. Additionally, verbascoside has shown promise in sensitizing colorectal cancer cells to 5-fluorouracil

(5-FU) chemotherapy by targeting the PI3K/AKT pathway, potentially overcoming a key mechanism of

chemoresistance [2]. The broad therapeutic applications and complex chemical structure of

verbascoside have motivated the development of efficient heterologous biosynthesis platforms as

alternatives to traditional plant extraction or chemical synthesis methods, which face challenges in scalability

and sustainability [3] [4].

The structural complexity of verbascoside—comprising hydroxytyrosol, caffeic acid, glucose, and

rhamnose moieties—presents significant challenges for chemical synthesis or extraction from natural plant

sources [5]. Plant extraction yields are typically low (0.2-3% depending on species and cultivation
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conditions), while chemical synthesis involves complex protection/deprotection steps that hinder industrial-

scale production [6]. Heterologous biosynthesis in microbial hosts such as Escherichia coli and

Saccharomyces cerevisiae has emerged as a promising alternative for sustainable production of

verbascoside and related phenylethanoid glycosides [7] [4]. This protocol details the complete biosynthetic

pathway elucidation and experimental methods for high-level production of verbascoside in engineered

microbial systems, incorporating the most recent advances in pathway engineering, enzyme optimization,

and fermentation strategies.

Verbascoside Biosynthesis Pathway

Pathway Overview and Key Enzymes

The biosynthesis of verbascoside proceeds through a sequential assembly process that integrates

precursors from the shikimate and phenylpropanoid pathways. The complete pathway can be divided into

three main modules: (1) production of the aglycone hydroxytyrosol, (2) synthesis of the caffeoyl-CoA

moiety, and (3) stepwise glycosylation and assembly of the final verbascoside structure [3] [4].

Table 1: Verbascoside Biosynthetic Enzymes and Their Functions

Enzyme Class Gene Examples
Function in
Pathway

Origin
Organisms

Glucosyltransferases UGT85A191, UGT85AF12,
UGT85A1

Glucosylation of
hydroxytyrosol to

form
hydroxysalidroside

Cistanche
tubulosa,

Arabidopsis
thaliana,

Rhodiola rosea

Acyltransferases SHCT

(Hydroxycinnamoyltransferase)

Transfer of caffeoyl

group to
hydroxysalidroside

to form
calceolarioside A

Sesamum
indicum,
Rehmannia
glutinosa

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 13 Tech Support

https://www.mdpi.com/1420-3049/29/17/4219
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957517/
https://www.sciencedirect.com/science/article/abs/pii/S109671762400154X
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.nature.com/articles/s41467-025-56243-9
https://www.sciencedirect.com/science/article/abs/pii/S109671762400154X
https://www.smolecule.com/products/s546690?utm_src=pdf-body
https://www.smolecule.com/products/s546690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Enzyme Class Gene Examples
Function in
Pathway

Origin
Organisms

Cytochrome P450s CYP98A20, OBH

(Osmanthuside B Hydroxylase)

Hydroxylation of

coumaroyl and
tyrosol moieties

Sesamum
indicum,
Cistanche
tubulosa

Rhamnosyltransferases UGT78A15, UGT71A16 Addition of

rhamnose to form
osmanthuside B

and verbascoside

Ligustrum
robustum,
Rehmannia
glutinosa

Alcohol
Dehydrogenases

ADH6 Reduction of 4-

HPAA to tyrosol

Saccharomyces
cerevisiae

The upstream pathway for hydroxytyrosol biosynthesis from tyrosine proceeds through several potential

routes. In the AAS-ADH pathway, a single aromatic aldehyde synthase (AAS) converts tyrosine directly to

4-hydroxyphenylacetaldehyde (4-HPAA), which is then reduced to tyrosol by alcohol dehydrogenase (ADH)

[3]. Alternatively, the TyDC-TYO-ADH pathway involves separate decarboxylation (by tyrosine

decarboxylase/TyDC) and oxidative deamination (by tyramine oxidase/TYO) steps to produce 4-HPAA [3].

The Ehrlich pathway utilizes tyrosine aminotransferase (TAT) and phenylpyruvate decarboxylase (PPDC)

to convert tyrosine to 4-HPAA [3]. Hydroxytyrosol is subsequently formed through hydroxylation of

tyrosol, a step catalyzed by cytochrome P450 enzymes [4].

The downstream assembly process involves sequential glycosylation, acylation, and additional

hydroxylation steps. The pathway proceeds through several key intermediates: hydroxysalidroside →

calceolarioside A → acteoside (verbascoside) [3]. First, hydroxytyrosol undergoes glucosylation by

UGT85A family enzymes to form hydroxysalidroside. This is followed by transfer of a caffeoyl group from

caffeoyl-CoA to the 4-OH of the glucose moiety by hydroxycinnamoyltransferases (such as SHCT) to form

calceolarioside A. Subsequent rhamnosylation at the 3-OH position of glucose by rhamnosyltransferases

produces acteoside (verbascoside) [4]. In some species, an alternative assembly order has been observed

where hydroxylation occurs after rhamnosylation [3].
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Microbial Production Systems

Comparison of Production Platforms

Table 2: Verbascoside Production Metrics Across Different Systems

Production
System

Host
Organism

Titer Achieved Key Advantages Limitations

De Novo
Synthesis

E. coli 5,837.2 mg/L

hydroxysalidroside
(precursor)

High titer achieved;

scalable fermentation

Limited P450

functionality; requires
enzyme engineering

De Novo
Synthesis

S.
cerevisiae

245.8 mg/L
verbascoside

Native ER membrane
supports plant P450s;

robust fermentation

Lower titer compared
to bacterial systems

Plant Hairy
Roots

A. annua Not quantified Naturally contains

some pathway
enzymes; produces

complex PhGs

Scalability

challenges; slower
growth

Plant
Extraction

Various

species

0.2-3% yield (plant dry

weight)

Natural source;

established protocols

Low concentration;

seasonal variability

Enzyme Engineering Strategies

Glycosyltransferase optimization has been crucial for enhancing verbascoside production. In E. coli, a

semi-rational design approach using Focused, Rational Iterative Site-Specific Mutagenesis (FRISM) was

applied to UGT85A1 to enhance its catalytic efficiency [7]. By targeting residue F217 near the acceptor-

binding pocket to reduce steric hindrance with hydroxytyrosol, the mutant UGT85A1-F217V showed

significantly improved catalytic activity compared to the wild-type enzyme [7]. This enzyme engineering

strategy, combined with host engineering to improve UDP-glucose supply, enabled high-level production of

hydroxysalidroside (5,837.2 mg/L) in E. coli [7].
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For P450 enzyme expression, yeast systems generally outperform bacterial hosts. The CYP98A20 from

Sesamum indicum was identified as an efficient osmanthuside B hydroxylase (OBH) for verbascoside

biosynthesis [4]. When expressed in S. cerevisiae, this membrane-associated P450 effectively catalyzed the

ortho-hydroxylation of both the tyrosol and coumaroyl moieties of osmanthuside B to form verbascoside

[4]. In E. coli, expression of plant P450s required fusion with a hydrophilic 2C3-tag to the membrane-

truncated enzyme to enhance solubility and activity [4].

Experimental Protocols

Gene Construction and Pathway Engineering

Protocol 1: Plasmid Construction for Verbascoside Biosynthesis in E. coli

Vector Systems: Utilize pETDuet-1 and pRSFDuet vectors for expression of multiple genes in E. coli
BL21(DE3). These vectors accommodate different selection markers (ampicillin and kanamycin,

respectively) for compatible co-expression [7].
Gene Assembly: Clone biosynthetic genes using seamless assembly kits (e.g., from ABclonal

Technology). Key pathway genes include: aroGfbr (feedback-resistant DAHP synthase), tyrC
(chorismate mutase/prephenate dehydrogenase), HpaBC (4-hydroxyphenylacetate 3-hydroxylase),

ARO10 (phenylpyruvate decarboxylase), ADH6 (alcohol dehydrogenase), and UGT85A1
(glycosyltransferase) [7].

UDP-Glucose Enhancement: Co-express phosphoglucomutase (pgm) and UDP-glucose
pyrophosphorylase (galU) to enhance UDP-glucose supply. Knock out endogenous genes ushA and

otsA to reduce UDP-glucose consumption [7].
Enzyme Engineering: For UGT85A1 improvement, perform site-directed mutagenesis at position

F217 using primers designed for saturation mutagenesis. Screen mutants for enhanced
hydroxytyrosol glucosylation activity [7].

Protocol 2: Strain Engineering for Verbascoside Production in S. cerevisiae

Base Strain: Use BY4742 (MATα his3Δ1 leu2Δ0 lys2Δ0 ura3Δ0) or comparable laboratory strain as
the base for genetic manipulations [4].

Pathway Integration: Employ plasmid-based expression or chromosomal integration of
verbascoside biosynthetic genes. Key genes include: tyrosine ammonia-lyase (TAL), 4-coumarate-

CoA ligase (4CL), UGT85A191/UGT85AF12, hydroxycinnamoyltransferase (SHCT),
rhamnosyltransferase, and CYP98A20 [4].
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Precursor Enhancement: Overexpress ARO4fbr and ARO7fbr (feedback-resistant versions of 3-

deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase) to increase tyrosine
flux. Modulate expression of PYK1 and ZWF1 to balance glycolytic flux and NADPH supply [4].

Cofactor Engineering: Introduce bacterial transhydrogenase (pntAB) to improve NADPH supply for
P450 reactions [4].

Fermentation and Production Protocols

Protocol 3: Fed-Batch Fermentation in E. coli

Seed Culture: Inoculate single colonies from transformed E. coli BL21(DE3) into Luria-Bertani (LB)

medium with appropriate antibiotics (ampicillin, 100 μg/mL; kanamycin, 50 μg/mL). Incubate at 37°C
overnight with shaking at 220 rpm [7].

Fermentation Medium: Use optimized fermentation medium containing (per liter): 10 g glycerol, 25 g
glucose, 7 g yeast extract, 7.5 g (NH4)2SO4, 3 g K2HPO4·3H2O, 2 g KH2PO4, 1 g MgSO4·7H2O,

1.1 g citric acid monohydrate, 0.1 g thiamine·HCl, 0.45 g ascorbic acid, and 1 mL trace element
solution [7].

Induction Strategy: When OD600 reaches 0.6-0.8, induce culture with 0.1 mM IPTG and reduce
temperature to 25°C to enhance protein folding and activity [7].

Feeding Strategy: Employ optimized carbon source feeding times. For hydroxysalidroside
production, feed with additional glycerol and glucose during fermentation to maintain precursor supply

[7].
Harvest: After 48-72 hours of fermentation, harvest cells by centrifugation (4,000 × g, 10 min, 4°C)

and analyze verbascoside content in the supernatant [7].

Protocol 4: Fed-Batch Fermentation in S. cerevisiae

Seed Culture: Grow engineered yeast strains in YPD medium (10 g/L yeast extract, 20 g/L peptone,

20 g/L glucose) at 30°C overnight with shaking at 220 rpm [4].
Fermentation Medium: Use synthetic complete (SC) medium with appropriate amino acid dropouts

for selection. For production phase, use YP medium (20 g/L peptone, 10 g/L yeast extract) with 20 g/L
galactose as carbon source [4].

Induction: For galactose-inducible promoters, induce expression when OD600 reaches 10-15 by
adding galactose to 20 g/L [4].

Fed-Batch Operation: In bioreactors, maintain dissolved oxygen at 30% saturation by controlling
agitation (400-800 rpm) and aeration (0.5-1.5 vvm). Maintain pH at 5.5 using ammonium hydroxide

and phosphoric acid [4].
Product Extraction: After 96-120 hours of fermentation, separate cells from supernatant by

centrifugation. Extract verbascoside from supernatant using ethyl acetate or adsorbent resins [4].
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Analytical Methods

Protocol 5: Verbascoside Quantification and Analysis

Sample Preparation: Centrifuge fermentation broth at 12,000 × g for 10 min. Filter supernatant

through 0.22 μm membrane before analysis [7] [6].

UPLC-DAD Analysis:

Instrument: Thermo Fisher UHPLC Dionex Ultimate 3000 system with DAD-3000RS detector

[2]
Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm) or equivalent reversed-phase column

Mobile Phase: (A) Deionized water with 0.1% formic acid; (B) Methanol with 0.1% formic acid
Gradient: 10-50% B (0.6-6 min), 50% B (6-11 min), 50-90% B (11-13 min), 90% B (13-15 min),

90-10% B (15-17 min), 10% B (17-20 min)
Flow Rate: 0.4 mL/min

Detection: 332 nm
Quantification: Use external verbascoside standard curve (0.1-100 μg/mL) for quantification

[2]

UPLC-ESI-MS/MS Analysis:

Instrument: Waters ACQUITY UPLC H-Class system with Xevo TQD triple-quadrupole tandem

mass spectrometer
Ionization Mode: Electrospray ionization (ESI) negative mode

Parameters: Capillary voltage 3 kV, cone voltage 30 eV, source temperature 150°C,
desolvation temperature 400°C

Mass Transition: Monitor m/z 623.2 → 161.0 for verbascoside quantification [2]

Pathway Engineering and Optimization Strategies

Biosynthetic Pathway Visualization
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Diagram 1: Complete biosynthetic pathway for verbascoside production in engineered microbial hosts. The

pathway is divided into upstream (red) and downstream (green) modules, highlighting key intermediates and
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enzymatic transformations. Dashed arrows represent co-substrate participation in reactions.

Metabolic Engineering Workflow
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1. Host Selection
(E. coli vs S. cerevisiae)

E. coli:
- Higher titers for precursors

- Limited P450 function
- Faster growth

S. cerevisiae:
- Better P450 compatibility
- Native tyrosol production

- Industrial robustness

2. Pathway Design
(Enzyme screening & validation)

3. Enzyme Engineering
(Semi-rational design & directed evolution)

Iterative
improvement

4. Host Engineering
(Precursor enhancement & cofactor balancing)

5. Fermentation Optimization
(Feed strategy & process control)

Process
feedback

6. Product Recovery
(Extraction & purification)
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Click to download full resolution via product page

Diagram 2: Metabolic engineering workflow for verbascoside production, showing key decision points and

iterative optimization loops for strain development.

Troubleshooting and Optimization Guidelines

Low Hydroxytyrosol Production: Enhance tyrosine flux by expressing feedback-resistant ARO4

(K229L) and ARO7 (G141S) mutants. Modulate PEP/pyruvate node by tuning PYK1 and ZWF1

expression to balance carbon distribution [4].

Poor P450 Activity in E. coli: Fuse P450 enzymes with hydrophilic 2C3-tag to improve solubility.

Co-express chaperones GroEL/GroES to facilitate proper folding. Consider switching to yeast host for

better P450 functionality [4].

Insufficient UDP-Glucose Supply: Overexpress phosphoglucomutase (pgm) and UDP-glucose

pyrophosphorylase (galU). Knock out ushA and otsA to reduce UDP-glucose consumption.

Supplement with ornithine to enhance UDP-glucose availability [7].

Low Verbascoside Yields in Fermentation: Optimize feeding strategy with mixed carbon sources

(glycerol + glucose). Control dissolved oxygen at 30% saturation to support P450 reactions. Extend

production phase with controlled nutrient feeding [4].

Byproduct Accumulation: Fine-tune gene expression using promoters of varying strengths.

Implement dynamic control strategies to separate growth and production phases. Consider in situ

product removal to alleviate feedback inhibition [7] [4].

Conclusion and Future Perspectives

The development of robust microbial platforms for verbascoside production represents a significant

advancement in sustainable biomanufacturing of complex plant natural products. The protocols outlined here

demonstrate that engineered microbial systems can achieve therapeutically relevant yields of

verbascoside, with current titers reaching 245.8 mg/L in yeast and significantly higher amounts of key

precursors in bacterial systems [4]. The integration of enzyme engineering, pathway optimization, and
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fermentation development provides a framework for further improvement of verbascoside production and

the biosynthesis of structurally related phenylethanoid glycosides.

Future directions in verbascoside heterologous biosynthesis should focus on several key areas: (1)

expansion of enzyme toolbox through discovery of novel glycosyltransferases and acyltransferases with

improved activity and specificity; (2) systems-level metabolic engineering using omics data and

computational modeling to identify additional bottlenecks; (3) dynamic pathway regulation to balance

precursor flux and reduce metabolic burden; and (4) in vitro enzymatic synthesis approaches for production

of novel verbascoside analogs with enhanced pharmaceutical properties [3] [4]. As these engineering

strategies advance, microbial production of verbascoside and related compounds will become increasingly

viable for commercial applications, providing a sustainable supply of these valuable therapeutic compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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